molecular formula C24H19N7O B2864608 2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799840-60-1

2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2864608
CAS No.: 799840-60-1
M. Wt: 421.464
InChI Key: KIRPCXRKBAMTKG-RWPZCVJISA-N
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Description

2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1H-pyrrolo[3,2-b]quinoxaline-3-carboxylic acid with benzylamine and pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrroloquinoxaline derivatives.

Scientific Research Applications

2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific structural features, such as the presence of the pyridin-3-ylmethylideneamino group

Properties

IUPAC Name

2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O/c25-22-20(24(32)27-14-16-7-2-1-3-8-16)21-23(30-19-11-5-4-10-18(19)29-21)31(22)28-15-17-9-6-12-26-13-17/h1-13,15H,14,25H2,(H,27,32)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRPCXRKBAMTKG-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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